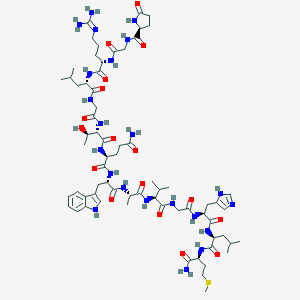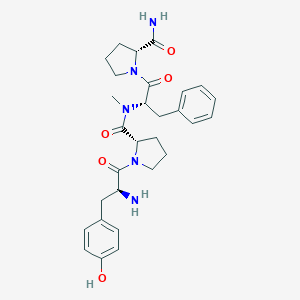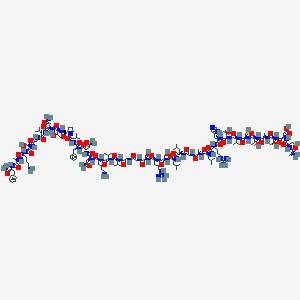![molecular formula C50H73N13O11 B013264 赖氨酰-[脱-精氨酸9]缓激肽 CAS No. 71800-36-7](/img/structure/B13264.png)
赖氨酰-[脱-精氨酸9]缓激肽
描述
脱精氨酸10-卡利地宁是卡利地宁的代谢产物,卡利地宁是激肽释放酶-激肽系统的一部分。它是一种有效的激肽1受体激动剂。 该化合物由组织损伤引起,例如心肌缺血和炎症 。 脱精氨酸10-卡利地宁以其在各种生理和病理过程中的作用而闻名,包括炎症和疼痛调节 .
科学研究应用
脱精氨酸10-卡利地宁在科学研究中具有多种应用,特别是在生物学和医学领域。 它用于研究激肽1受体在炎症和疼痛调节中的作用 。 该化合物也用于癌症研究,因为激肽1受体在各种癌症中过表达,使其成为癌症成像和治疗的潜在靶点 。 此外,脱精氨酸10-卡利地宁用于靶向药物递送系统的开发,例如可以将药物特异性递送至炎症组织的纳米颗粒 .
作用机制
脱精氨酸10-卡利地宁通过与激肽1受体结合发挥作用,激肽1受体是一种 G 蛋白偶联受体。 这种结合激活了涉及磷脂酶、蛋白激酶 C 和第二信使(如肌醇-1,4,5-三磷酸和二酰基甘油)的信号级联 。 这些第二信使调节一氧化氮和前列腺素的产生,导致血管扩张、血管通透性增加和疼痛感觉 。 该化合物对激肽1受体的高选择性是由于其 C 末端苯丙氨酸与受体上的特定残基之间的相互作用 .
生化分析
Biochemical Properties
Lys-[Des-Arg9]Bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate the bradykinin B1 receptor . The activation of this receptor leads to a cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions significantly influence the biochemical reactions in which Lys-[Des-Arg9]Bradykinin is involved.
Cellular Effects
Lys-[Des-Arg9]Bradykinin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production .
Molecular Mechanism
The molecular mechanism of Lys-[Des-Arg9]Bradykinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the bradykinin B1 receptor . This activation leads to a signaling cascade involving various molecules and secondary messengers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lys-[Des-Arg9]Bradykinin change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lys-[Des-Arg9]Bradykinin vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Lys-[Des-Arg9]Bradykinin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the kallikrein-kinin system .
Transport and Distribution
Lys-[Des-Arg9]Bradykinin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Lys-[Des-Arg9]Bradykinin and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 脱精氨酸10-卡利地宁可以通过固相肽合成进行合成。 肽序列在固相树脂上组装,最终产物从树脂上裂解并使用高效液相色谱进行纯化 。合成涉及将氨基酸逐步添加到不断增长的肽链中,每个氨基酸被一个临时保护基团保护以防止不必要的反应。
工业生产方法: 脱精氨酸10-卡利地宁的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及自动肽合成仪,可以同时处理多个反应,从而提高效率和产量。最终产物使用质谱法和核磁共振波谱等技术进行纯化和表征,以确保其纯度和结构完整性。
化学反应分析
反应类型: 脱精氨酸10-卡利地宁经历各种化学反应,包括水解和酶降解。 它被羧肽酶代谢,羧肽酶去除 C 末端精氨酸形成脱精氨酸10-卡利地宁 。 该化合物还可以与金属肽酶相互作用,例如血管紧张素转换酶、中性内肽酶和氨肽酶 M,这些酶在它的失活中起作用 .
常用试剂和条件: 脱精氨酸10-卡利地宁的合成和修饰中常用的试剂包括保护的氨基酸、偶联试剂(如 N,N'-二异丙基碳二亚胺)和脱保护剂(如三氟乙酸)。反应通常在温和条件下进行,以保持肽链的完整性。
相似化合物的比较
脱精氨酸10-卡利地宁类似于其他激肽,如缓激肽和卡利地宁。 与主要结合激肽2受体的缓激肽相比,它对激肽1受体的选择性更高 。这种选择性使脱精氨酸10-卡利地宁成为研究激肽1受体特异性功能的宝贵工具。 其他类似的化合物包括脱精氨酸9-缓激肽和赖氨酰-缓激肽,它们也参与炎症和疼痛调节 .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-TZPCGENMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222058 | |
| Record name | Kallidin, des-arg(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-36-7 | |
| Record name | Kallidin, des-arg(10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin, des-arg(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of des-Arg10-kallidin?
A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].
Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?
A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].
Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?
A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].
Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?
A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].
Q5: What is the molecular formula and weight of des-Arg10-kallidin?
A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.
Q6: Is there any spectroscopic data available for des-Arg10-kallidin?
A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].
Q7: How does the removal of the C-terminal arginine residue impact kinin activity?
A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].
Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?
A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].
Q9: What is known about the stability of des-Arg10-kallidin?
A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].
Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?
A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].
Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?
A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].
Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?
A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].
Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?
A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].
Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?
A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].
Q15: Have any clinical trials been conducted with des-Arg10-kallidin?
A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].
Q16: What analytical methods are used to study des-Arg10-kallidin?
A16: Various techniques are employed, including:
- Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].
- Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].
- Western blot analysis: To detect and measure B1R protein expression [, ].
- Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].
- Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].
- Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].
- ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].
- Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].
- Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].
Q17: What are some essential research resources for studying des-Arg10-kallidin?
A17: Key resources include:
- Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].
- Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].
- Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].
- Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].
Q18: What are some significant milestones in des-Arg10-kallidin research?
A18: Key milestones include:
- Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].
- Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].
- Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].
Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?
A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:
- Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].
- Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].
- Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)






![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)




